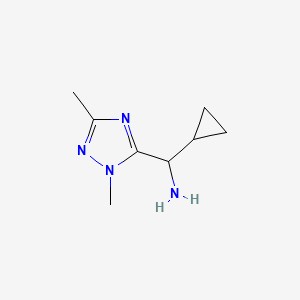
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
準備方法
The synthesis of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines .
科学的研究の応用
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, which can be tested for various biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .
類似化合物との比較
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-3-yl)methanamine: This compound lacks the cyclopropyl and dimethyl groups, which may result in different chemical and biological properties.
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine: This compound contains an oxadiazole ring instead of a triazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
cyclopropyl-(2,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-5-10-8(12(2)11-5)7(9)6-3-4-6/h6-7H,3-4,9H2,1-2H3 |
InChIキー |
YBRMJFZRFHACOV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C(C2CC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


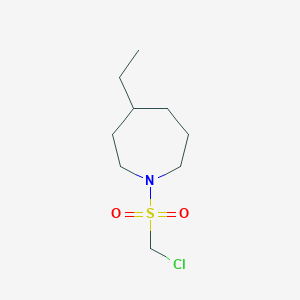
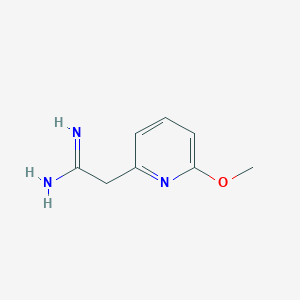

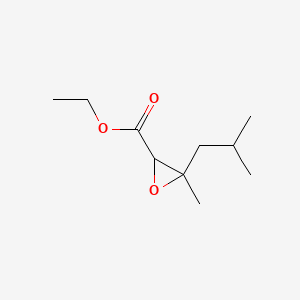
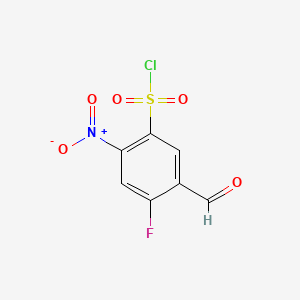
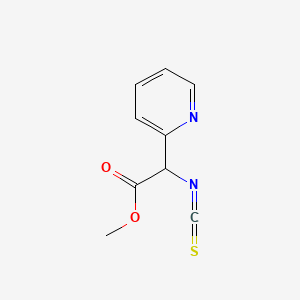

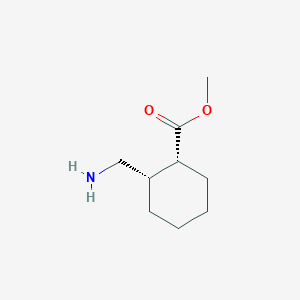

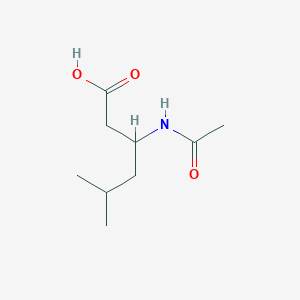
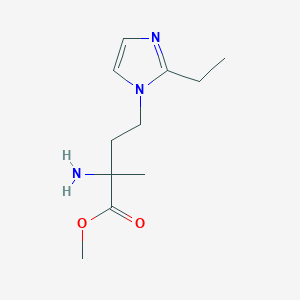
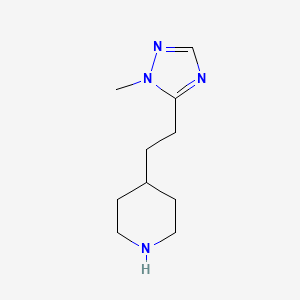
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
